5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Overview
Description
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a tetrazole ring, and it is substituted with two 4-methylphenyl groups at positions 5 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can be achieved through a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction typically proceeds under catalyst-free conditions in boiling dimethylformamide (DMF) to yield the desired product in good yields . The reaction can also be promoted under acidic conditions, leading to different substitution patterns on the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of environmentally friendly solvents and catalysts can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include functionalized derivatives of this compound, such as hydroxylated, carbonylated, or substituted analogs.
Scientific Research Applications
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine include other tetrazolopyrimidines and pyrazolopyrimidines, such as:
- 4,7-dihydropyrazolo[1,5-a]pyrimidines
- 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-12-3-7-14(8-4-12)16-11-17(15-9-5-13(2)6-10-15)23-18(19-16)20-21-22-23/h3-10,16-17H,11H2,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQPWMAQUMGPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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